molecular formula C17H13FN4O2 B2941880 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223748-73-8

5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile

Cat. No. B2941880
CAS RN: 2223748-73-8
M. Wt: 324.315
InChI Key: JFWFTJOOWGZMID-UHFFFAOYSA-N
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Description

5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile, also known as FPhPC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune response. 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is an inhibitor of NF-κB. This inhibition results in the suppression of pro-inflammatory cytokines and chemokines, leading to the anti-inflammatory effects of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile.
Biochemical and Physiological Effects:
5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can prevent oxidative stress-induced damage. 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile is its high potency and selectivity towards the NF-κB pathway. This makes it an ideal candidate for studying the role of NF-κB in various diseases. However, one of the limitations of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile are not well understood, which can limit its use in clinical settings.

Future Directions

There are several future directions for the study of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the development of more soluble and bioavailable derivatives of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile can improve its therapeutic potential.

Synthesis Methods

The synthesis method of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile involves the reaction of 2-(2-fluorophenyl)glycine ethyl ester with ethyl 2-cyano-3,3-dimethylacrylate in the presence of triethylamine and acetic anhydride. This reaction results in the formation of 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile. The purity of the compound is ensured by recrystallization from ethanol.

Scientific Research Applications

5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. 5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.

properties

IUPAC Name

5-[2-(2-fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-14-4-2-1-3-13(14)15-16(23)20-7-8-22(15)17(24)11-5-6-12(9-19)21-10-11/h1-6,10,15H,7-8H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFTJOOWGZMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2F)C(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile

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